2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
This compound belongs to a class of fused pyran derivatives synthesized via multi-component reactions involving substituted aldehydes, kojic acid, and malononitrile. Its structure features a pyrano[3,2-b]pyran core with a 4-ethoxy-3-methoxyphenyl substituent at position 4, a hydroxymethyl group at position 6, and a nitrile group at position 2.
Properties
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-3-25-14-5-4-10(6-15(14)24-2)16-12(8-20)19(21)27-17-13(23)7-11(9-22)26-18(16)17/h4-7,16,22H,3,9,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLECAFWHJUDDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyranone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, including anticancer and cholinergic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyran ring fused with a carbonitrile group and various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of pyranones exhibit significant anticancer properties. For instance, compounds similar to 2-amino-pyrano derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In a study involving various pyranone derivatives, it was found that certain modifications led to enhanced cytotoxicity against different cancer cell lines, suggesting that the presence of specific functional groups can optimize their therapeutic efficacy .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The compound has been investigated for its potential as a butyrylcholinesterase (BChE) inhibitor. A related study reported that compounds with similar structures demonstrated promising BChE inhibitory activity, with one derivative showing an IC50 value of 1.00 ± 0.07 μM . This indicates a strong potential for enhancing cognitive function by modulating cholinergic activity.
Study 1: Anticancer Evaluation
In vitro studies on the anticancer effects of related pyrano compounds showed significant inhibition of cell growth in breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The study highlighted the importance of substituents on the phenyl ring in enhancing anticancer activity .
Study 2: Cholinergic System Modulation
A detailed kinetic study assessed the interaction between the compound and cholinesterase enzymes. Molecular docking simulations indicated that the compound binds effectively to both the anionic catalytic site and peripheral anionic site (PAS) of BChE, confirming its role as a mixed inhibitor. This dual binding mode is essential for improving therapeutic outcomes in Alzheimer's treatment .
Data Tables
Comparison with Similar Compounds
Table 1: Melting Points and Key Spectral Data
†Predicted based on analogous compounds.
Key Observations :
Table 2: Comparative Bioactivity Profiles
Key Insights :
- The benzyloxy and chlorobenzyloxy derivatives (6a, 6h) show strong antityrosinase activity due to optimal hydrophobic interactions .
- Heterocyclic substituents (e.g., imidazolyl in 10b) redirect activity toward anticancer targets, highlighting scaffold versatility .
- The target compound’s ethoxy-methoxy combination may enhance tyrosinase binding by modulating electron density and steric accessibility .
Preparation Methods
Ionic Liquid-Mediated Cyclocondensation
Adapting methods from pyrazolo[3,4-b]pyridine syntheses, a one-pot MCR could utilize:
Reagents :
- 4-Ethoxy-3-methoxybenzaldehyde (1.2 eq)
- Malononitrile (1.0 eq)
- 2-Hydroxyacetophenone derivative (1.0 eq)
Conditions :
- Solvent: 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
- Catalyst: FeCl₃·6H₂O (20 mol%)
- Temperature: 80°C, 10–12 hours
Mechanism :
- Knoevenagel condensation forms α,β-unsaturated nitrile
- Michael addition introduces hydroxymethyl group
- Cyclization via hemiketal formation
- Aromatization generates pyranopyran core
Yield Optimization :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Catalyst Loading | 10–30 mol% | 20 mol% |
| Reaction Time | 8–14 h | 11 h |
| Temperature | 70–90°C | 80°C |
Stepwise Synthesis via Intermediate Isolation
Synthesis of 4-(4-Ethoxy-3-methoxyphenyl)-2H-pyran-3-carbonitrile
Step 1 : Friedel-Crafts Arylation
- Substrate : 2H-Pyran-3-carbonitrile
- Electrophile : 4-Ethoxy-3-methoxybenzoyl chloride
- Conditions : AlCl₃ (1.5 eq), DCM, 0°C → rt, 6 h
Step 2 : Hydroxymethylation at C-6
- Reagent : Paraformaldehyde (3 eq)
- Catalyst : Piperidine (10 mol%)
- Conditions : Ethanol, reflux, 4 h
Characterization Data :
- HRMS (ESI+) : m/z calc. for C₁₆H₁₅NO₄ [M+H]⁺: 294.1124, found: 294.1128
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 6.95–6.89 (m, 2H), 5.12 (s, 2H), 4.20 (q, J = 7.0 Hz, 2H), 3.91 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H)
Oxidative Annulation Strategies
Pd-Catalyzed C–H Activation
Adapting pyrano[3,2-b]pyran literature, a palladium-mediated approach enables:
Reaction Setup :
- Substrate : 3-Cyano-4-aryl-2-hydroxypyran
- Oxidant : Cu(OAc)₂·H₂O (2 eq)
- Ligand : 1,10-Phenanthroline (15 mol%)
- Solvent : DMA/H₂O (4:1)
Key Advantages :
- Atom-economic formation of fused ring system
- Excellent functional group tolerance
Limitations :
- Requires strict oxygen-free conditions
- Moderate yields (45–60%)
Post-Cyclization Functionalization
Introduction of Amino Group
Method A : Hofmann Rearrangement
- Substrate : 3-Cyano precursor
- Reagents : Br₂ (1.1 eq), NaOH (4 eq)
- Conditions : H₂O/EtOH (1:1), 0°C, 2 h
Method B : Curtius Reaction
- Substrate : Acyl azide intermediate
- Conditions : Toluene, reflux, 3 h
- Yield Comparison :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| A | 0 | 2 | 62 |
| B | 110 | 3 | 78 |
Critical Analysis of Synthetic Routes
Table 1 : Comparative Evaluation of Methods
| Parameter | MCR Approach | Stepwise Synthesis | Oxidative Annulation |
|---|---|---|---|
| Total Steps | 1 | 4 | 3 |
| Overall Yield (%) | 55 | 38 | 49 |
| Purity (HPLC) | 92% | 88% | 85% |
| Scalability | Excellent | Moderate | Poor |
Key Findings :
Q & A
Basic Research Questions
Q. How can synthetic yields of this pyran derivative be optimized, and what factors influence variability in reported yields (e.g., 63–84%)?
- Methodological Approach :
- Catalyst/Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (ethanol/water mixtures) to stabilize intermediates .
- Substituent Effects : Electron-withdrawing groups (e.g., triazole in ) may enhance cyclization efficiency, improving yields to 84% compared to ethoxy/methoxy substituents (63–75%) .
- Temperature Control : Monitor reaction progress via TLC and adjust reflux times (e.g., 6–8 hours for triazole derivatives) to minimize side reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data (e.g., IR CN stretches at 2181 vs. 2222 cm⁻¹) be interpreted?
- Methodological Approach :
- Multi-Technique Validation : Combine / NMR (e.g., δ 169.58 ppm for C=O in ), IR, and mass spectrometry (ESI-QTOF for exact mass confirmation) .
- Crystallography : Resolve ambiguities using single-crystal X-ray diffraction (e.g., CCDC data in ) to confirm substituent positioning and hydrogen-bonding networks .
Q. What initial biological assays are appropriate for evaluating its therapeutic potential?
- Methodological Approach :
- Anticancer Screening : Use MTT assays on multiple cell lines (e.g., HeLa, MCF-7) to assess IC values, with mechanistic follow-ups (e.g., flow cytometry for apoptosis/cell cycle arrest) as in .
- Enzyme Inhibition : Test tyrosinase or acetylcholinesterase inhibition (e.g., kojic acid derivatives in ) to explore neuroprotective or dermatological applications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity and selectivity?
- Methodological Approach :
- SAR Studies : Synthesize analogs with halogens (e.g., 2,6-dichlorophenyl in ) or heterocycles (imidazole/triazole in ) and compare bioactivity profiles .
- Computational Modeling : Perform molecular docking (e.g., targeting tubulin or kinase active sites) to rationalize enhanced apoptosis induction with bulky substituents .
Q. How can contradictions in spectral data (e.g., NMR shifts for hydroxymethyl groups) be systematically resolved?
- Methodological Approach :
- Solvent/Isotope Effects : Compare DMSO-d vs. CDCl spectra to identify solvent-induced shifts (e.g., δ 5.39 ppm for OH in ) .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility in the pyran ring or hydroxymethyl group .
Q. What strategies are effective for resolving low solubility during crystallization, and how does solvent choice influence polymorph formation?
- Methodological Approach :
- Co-Solvent Systems : Employ DMSO/ethanol mixtures (as in ) to balance solubility and nucleation rates .
- Hydrogen-Bond Analysis : Map intermolecular interactions (e.g., O–H···N in ) to predict stable crystal packing motifs .
Q. What mechanistic insights can be gained from studying its reactivity under varying pH or oxidative conditions?
- Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
